molecular formula C23H23N3O3S B11414458 N-(2,5-dimethylphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2,5-dimethylphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11414458
M. Wt: 421.5 g/mol
InChI Key: XAZJDDSBJVAXJH-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core, an isopropyl group, and a sulfanylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the isopropyl group: This step often involves alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of the sulfanylacetamide moiety: This can be accomplished through a nucleophilic substitution reaction, where a suitable sulfanylacetamide precursor reacts with the benzofuro[3,2-d]pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxo moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-DIMETHYLPHENYL)-2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE: can be compared with other benzofuro[3,2-d]pyrimidine derivatives, which may have different substituents on the aromatic rings or variations in the sulfanylacetamide moiety.

Uniqueness

The uniqueness of N-(2,5-DIMETHYLPHENYL)-2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H23N3O3S/c1-13(2)26-22(28)21-20(16-7-5-6-8-18(16)29-21)25-23(26)30-12-19(27)24-17-11-14(3)9-10-15(17)4/h5-11,13H,12H2,1-4H3,(H,24,27)

InChI Key

XAZJDDSBJVAXJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43

Origin of Product

United States

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